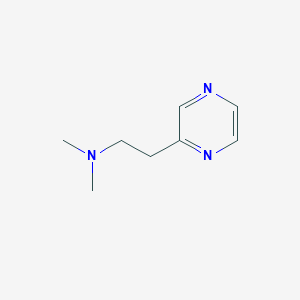
N,N-dimethyl-2-pyrazin-2-ylethanamine
説明
N,N-dimethyl-2-pyrazin-2-ylethanamine, also known by its chemical formula C<sub>9</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub> , is a compound with interesting pharmacological properties. It falls within the class of organic amines and exhibits structural features that make it relevant for further investigation.
Synthesis Analysis
The synthesis of N,N-dimethyl-2-pyrazin-2-ylethanamine involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, further research would be necessary to explore established synthetic routes, reagents, and conditions.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-2-pyrazin-2-ylethanamine consists of a pyrazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an ethylamine moiety. The two methyl groups on the nitrogen atoms contribute to its overall structure and properties.
Chemical Reactions Analysis
N,N-dimethyl-2-pyrazin-2-ylethanamine may participate in various chemical reactions due to its amine functionality. These reactions could involve nucleophilic substitution, oxidation, or other transformations. Investigating its reactivity and potential applications would be valuable.
Physical And Chemical Properties Analysis
Physical Properties :
- Molecular Weight : 229.19 g/mol
- Appearance : Solid
- Solubility : Investigate its solubility in various solvents.
- Melting Point : Determine the melting point experimentally.
- Boiling Point : Investigate its boiling point under standard conditions.
Chemical Properties :
- Basicity : Assess its basicity due to the amino group.
- Stability : Investigate stability under different conditions (e.g., pH, temperature).
科学的研究の応用
Nanoparticle Stabilization and Flocculation
N,N-dimethyl-2-pyrazin-2-ylethanamine (PZT) has been explored in the field of nanoparticle research. A study by Toma et al. (2007) demonstrated the use of PZT in interacting with gold nanoparticles (AuNps) and pentacyanidoferrates. This interaction aids in the stabilization of colloidal solutions and the controlled formation of aggregates, particularly in the presence of dimethyl sulfoxide. The PZT-modified AuNps exhibited strong Surface-Enhanced Raman Scattering (SERS), indicating its potential in enhancing the properties of nanoparticles for various applications (Toma et al., 2007).
Synthesis of Tetrahydropyrido Pyrazine Scaffolds
In the synthesis of complex organic compounds, PZT derivatives have been employed. Hargreaves et al. (2007) studied the reactions between N,N′-dimethylethylene diamine and various tetrafluoropyridine derivatives, leading to the formation of tetrahydropyrido[2,3-b]pyrazine systems. This work highlights the adaptability of PZT derivatives in synthesizing polyfunctional scaffolds of interest in life science research (Hargreaves et al., 2007).
Development of Antidepressant Compounds
PZT derivatives have also been investigated in the development of new antidepressants. Bailey et al. (1985) described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, as potential antidepressants with reduced side effects. Their study involved synthesizing these compounds and evaluating their potency in comparison to existing antidepressants (Bailey et al., 1985).
Antifungal and Antibacterial Activities
The antifungal and antibacterial properties of PZT derivatives have been a subject of study. Abrigach et al. (2016) synthesized a library of N,N,N',N' -tetradentate pyrazoly compounds containing a pyrazole moiety, which displayed specific antifungal properties without antibacterial activity. The biological activities of these compounds were found to depend on the nature of their structures (Abrigach et al., 2016).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, including acute and chronic effects.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Assess its impact on the environment.
将来の方向性
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.
- Pharmacological Applications : Investigate its potential therapeutic applications.
Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential. For detailed references, consult relevant scientific literature 12.
特性
IUPAC Name |
N,N-dimethyl-2-pyrazin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-3-8-7-9-4-5-10-8/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWITWPYWEWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-pyrazin-2-ylethanamine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

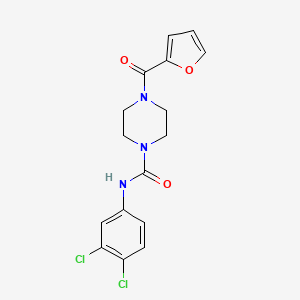
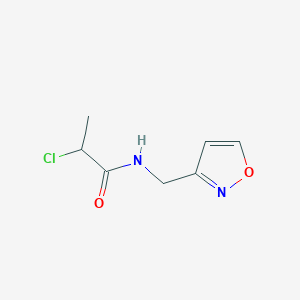
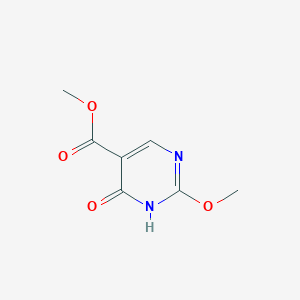
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
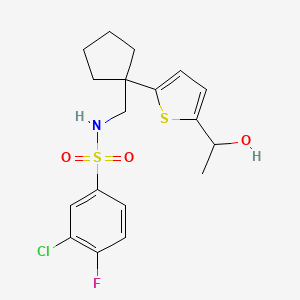
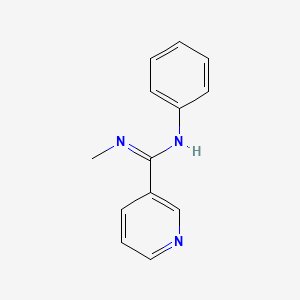
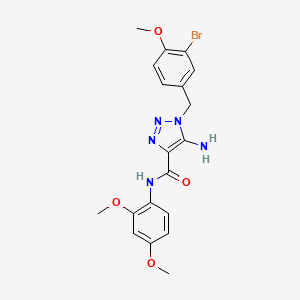
![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)
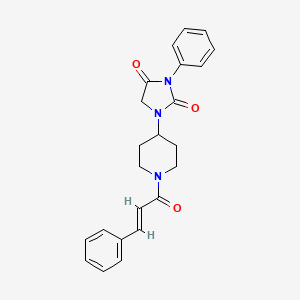
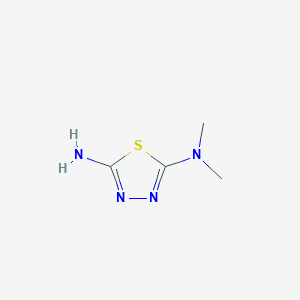
![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
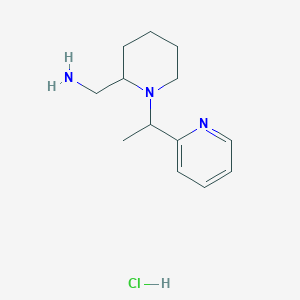
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)